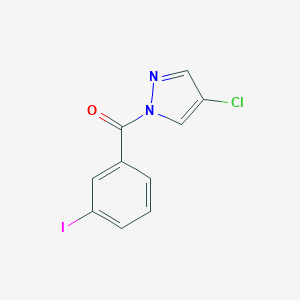

4-chloro-1-(3-iodobenzoyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6ClIN2O |

|---|---|

Molecular Weight |

332.52g/mol |

IUPAC Name |

(4-chloropyrazol-1-yl)-(3-iodophenyl)methanone |

InChI |

InChI=1S/C10H6ClIN2O/c11-8-5-13-14(6-8)10(15)7-2-1-3-9(12)4-7/h1-6H |

InChI Key |

IXYLDIYUHUXFHO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)I)C(=O)N2C=C(C=N2)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)N2C=C(C=N2)Cl |

Origin of Product |

United States |

Synthetic Strategies for 4 Chloro 1 3 Iodobenzoyl 1h Pyrazole and Its Structural Fragments

Methodologies for the 4-Halogenated Pyrazole (B372694) Core Synthesis

Regioselective Halogenation of Pyrazoles at the C-4 Position

The C-4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic attack, making direct halogenation a viable strategy. researchgate.netpharmaguideline.com Achieving regioselectivity is paramount to avoid the formation of unwanted isomers.

Electrophilic halogenation is a fundamental organic reaction for introducing halogen atoms onto aromatic and heterocyclic systems. wikipedia.org For pyrazoles, this reaction proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring, being an electron-rich heterocycle, readily reacts with electrophilic halogenating agents. researchgate.net The C-4 position is the most nucleophilic and therefore the primary site of attack. researchgate.netpharmaguideline.com

A variety of reagents can be employed for the chlorination of pyrazoles. Common choices include N-chlorosuccinimide (NCS), which offers mild reaction conditions and is often used in solvents like carbon tetrachloride or water. nih.govresearchgate.net The reaction with NCS provides 4-chloropyrazoles in excellent yields. researchgate.net Other chlorinating agents such as sulfuryl chloride (SO₂Cl₂) can also be effective.

The general mechanism involves the generation of an electrophilic chlorine species (Cl⁺) from the reagent. This electrophile is then attacked by the electron-rich C-4 position of the pyrazole ring, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. Subsequent deprotonation by a base present in the reaction mixture restores the aromaticity of the pyrazole ring, yielding the 4-chloropyrazole product.

| Reagent | Typical Conditions | Advantages | Reference(s) |

| N-Chlorosuccinimide (NCS) | CCl₄ or H₂O, room temperature | Mild conditions, high yields, readily available | nih.gov, researchgate.net |

| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent | Effective chlorinating agent | |

| Chlorine (Cl₂) | CH₂Cl₂ or CCl₄, 0-40 °C | Direct use of elemental chlorine | nih.gov |

| Oxone/NaCl | Water, ambient temperature | Mild, inexpensive, environmentally friendly | researchgate.net |

| Phenyliodine Dichloride (PhICl₂)/NH₄SCN | Toluene, 0 °C | Metal-free, in situ generation of electrophile | beilstein-journals.org |

This table provides a summary of common reagents used for the electrophilic chlorination of pyrazoles.

Halodeborylation presents an alternative and highly regioselective method for introducing halogens onto a pyrazole ring. This strategy involves the initial synthesis of a pyrazole-4-boronic acid or its ester derivative, followed by a substitution reaction where the boronic acid group is replaced by a halogen. This two-step process offers excellent control over the position of halogenation.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, but the boronic acid intermediates can also be used for other transformations. google.com In the context of pyrazole synthesis, a pyrazole can be first subjected to a C-H borylation reaction to install a boronic acid or boronate ester group at the C-4 position. This is often achieved using iridium or rhodium catalysts.

Once the pyrazole-4-boronic acid derivative is obtained, it can be treated with a suitable halogenating agent, such as copper(II) chloride or N-chlorosuccinimide, to effect the halodeborylation. The mechanism involves the formation of a copper-pyrazole intermediate, followed by reductive elimination to yield the 4-chloropyrazole and a boron-containing byproduct. This method is particularly useful when direct halogenation is not regioselective or when the starting pyrazole is sensitive to the conditions of direct electrophilic halogenation.

Cyclocondensation Routes to Substituted Pyrazoles Relevant to 4-Chloropyrazoles

The construction of the pyrazole ring itself can be designed to directly incorporate the desired 4-chloro substituent. nih.gov Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov

To synthesize a 4-chloropyrazole via this route, a halogenated 1,3-dicarbonyl compound is required as a precursor. For instance, the reaction of a 2-chloro-1,3-diketone with hydrazine hydrate (B1144303) will yield the corresponding 4-chloropyrazole. The regioselectivity of this reaction can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov

Another approach involves the Vilsmeier-Haack reaction, which can be used for the formylation and subsequent functionalization of pyrazoles. mdpi.com This reaction can introduce a formyl group at the C-4 position, which can then be converted to other functional groups or used to build more complex structures. mdpi.comnih.gov In some cases, the Vilsmeier-Haack reaction can lead to simultaneous chlorination. mdpi.com

| Reactants | Product Type | Key Features | Reference(s) |

| 2-Chloro-1,3-diketone + Hydrazine | 4-Chloropyrazole | Direct incorporation of the chloro substituent | nih.gov |

| Active methylene (B1212753) reagent + Phenylisothiocyanate + Substituted hydrazine | Highly functionalized phenylaminopyrazoles | One-pot synthesis of tetra-substituted pyrazoles | nih.gov |

| Enaminones + Aminopyrazoles | Pyrazolo[1,5-a]pyrimidines | Cascade cyclization | nih.gov |

This table summarizes key cyclocondensation strategies for synthesizing substituted pyrazoles.

Advanced Functionalization Strategies for Pyrazole Scaffolds

Beyond classical methods, modern synthetic chemistry offers a range of advanced strategies for the functionalization of pyrazole rings. semanticscholar.orgnih.govmdpi.com These methods often provide greater efficiency, selectivity, and functional group tolerance.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the pyrazole ring without the need for pre-functionalized starting materials. rsc.org Palladium, rhodium, and iridium catalysts are commonly employed for this purpose. These reactions can be directed to specific positions on the pyrazole ring through the use of directing groups.

Hypervalent iodine reagents have also gained prominence in the functionalization of heterocycles. nih.gov They can mediate a variety of transformations, including halogenation, under mild and often environmentally friendly conditions. nih.govresearchgate.net For example, a combination of a hypervalent iodine(III) reagent and a potassium halide salt in water can achieve regioselective C-3 halogenation of pyrazolo[1,5-a]pyrimidines. nih.gov

Furthermore, metal-free catalyzed reactions are increasingly being developed as sustainable alternatives. For instance, the C-4 benzofuranylation of pyrazolones has been achieved using a metal-free indirect heteroarylation strategy. rsc.org

Synthesis of the 3-Iodobenzoyl Moiety

The 3-iodobenzoyl portion of the target molecule is typically synthesized from 3-iodobenzoic acid. This starting material can be prepared through several routes.

One common method is the diazotization of 3-aminobenzoic acid, followed by a Sandmeyer-type reaction with potassium iodide. orgsyn.org Alternatively, direct iodination of benzoic acid can be achieved using iodine in the presence of an oxidizing agent and a strong acid, such as a mixture of iodine, silver sulfate, and concentrated sulfuric acid. prepchem.com Another route involves the iodination of 3-carboxyphenylboronic acid using iodine and a base like potassium carbonate. chemicalbook.com

Once 3-iodobenzoic acid is obtained, it must be converted to a more reactive derivative, typically the acyl chloride, to facilitate its coupling with the 4-chloropyrazole. The conversion of 3-iodobenzoic acid to 3-iodobenzoyl chloride is a standard transformation in organic synthesis. This is most commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.com These reagents convert the carboxylic acid into the highly electrophilic acyl chloride, which can then readily react with the N-H group of the 4-chloropyrazole to form the final amide bond, yielding 4-chloro-1-(3-iodobenzoyl)-1H-pyrazole. cymitquimica.comguidechem.com

| Starting Material | Reagents | Product | Reference(s) |

| 3-Aminobenzoic acid | 1. NaNO₂, HCl; 2. KI | 3-Iodobenzoic acid | orgsyn.org |

| Benzoic acid | I₂, AgNO₃, H₂SO₄ | 3-Iodobenzoic acid | prepchem.com |

| 3-Carboxyphenylboronic acid | I₂, K₂CO₃ | 3-Iodobenzoic acid | chemicalbook.com |

| 3-Iodobenzoic acid | SOCl₂ or (COCl)₂ | 3-Iodobenzoyl chloride | , chemicalbook.com |

This table outlines the synthetic routes to 3-iodobenzoic acid and its subsequent conversion to 3-iodobenzoyl chloride.

Approaches to Iodinated Aromatic Carboxylic Acid Derivatives

The introduction of an iodine atom onto an aromatic carboxylic acid, such as in 3-iodobenzoic acid, is a critical first step. Various methods exist for the iodination of aromatic compounds that are deactivated by electron-withdrawing groups like a carboxylic acid. manac-inc.co.jp

Direct electrophilic iodination of benzoic acid is challenging due to the deactivating nature of the carboxyl group. Therefore, more potent iodinating systems are required. Common strategies include:

Using Iodine with an Oxidizing Agent: Methods employing elemental iodine in the presence of a strong oxidant can generate a more electrophilic iodine species. For instance, potassium persulfate (K₂S₂O₈) can be used to generate iodine cations for the polyiodination of inactive aromatic compounds. manac-inc.co.jp

Using Iodine with Inorganic Salts: Silver, mercury, or copper salts can activate elemental iodine to generate hypoiodous acid or iodine cations, which are capable of iodinating deactivated rings. manac-inc.co.jp

Decarboxylative Iodination: An alternative route involves the replacement of a carboxyl group with an iodine atom, a process known as ipso-iododecarboxylation. A practical strategy for this transformation on aromatic carboxylic acids uses N-iodosuccinimide (NIS) as the iodine source, often catalyzed by a palladium salt like Pd(OAc)₂. researchgate.netresearchgate.net This method can be controlled to achieve mono- or di-iodination. researchgate.net Visible-light-induced decarboxylative iodination offers a mild and efficient alternative that avoids heavy metals. organic-chemistry.org

A comparison of different iodination methods for aromatic acids is presented below.

| Method | Reagents | Key Features |

| Oxidative Iodination | I₂, K₂S₂O₈, H₂SO₄ | Utilizes a strong oxidant to generate a potent electrophile. manac-inc.co.jp |

| Metal-Assisted Iodination | I₂, Silver Salt (e.g., AgNO₃) | A classic method often used for small-scale laboratory synthesis. manac-inc.co.jp |

| Palladium-Catalyzed Decarboxylative Iodination | N-Iodosuccinimide (NIS), Pd(OAc)₂ | Allows for controlled iodination under specific conditions. researchgate.netresearchgate.net |

| Photoredox-Catalyzed Decarboxylative Iodination | Aryl Carboxylic Acid, Photoredox Catalyst | A mild, metal-free approach with a broad substrate scope. organic-chemistry.org |

Precursors for Benzoyl Group Introduction via Synthetic Transformations

To facilitate the acylation of the pyrazole ring, the carboxylic acid group of 3-iodobenzoic acid must be converted into a more reactive functional group. The most common and effective precursor for this transformation is an acyl chloride.

The synthesis of 3-iodobenzoyl chloride from 3-iodobenzoic acid is typically achieved by treatment with a chlorinating agent. Commonly used reagents for this conversion include:

Thionyl Chloride (SOCl₂): This is a widely used reagent that converts carboxylic acids to acyl chlorides, producing gaseous byproducts (SO₂ and HCl) that are easily removed. orgsyn.orggoogle.com The reaction can be performed with an excess of thionyl chloride, which can also serve as the solvent, often with refluxing. orgsyn.org Catalytic amounts of N,N-dimethylformamide (DMF) are sometimes added to accelerate the reaction. google.com

Phosphorus Pentachloride (PCl₅): This is another effective reagent, though it produces solid phosphorus oxychloride (POCl₃) as a byproduct, which may complicate purification. orgsyn.org

Oxalyl Chloride ((COCl)₂): While highly effective and yielding only gaseous byproducts, oxalyl chloride is more expensive and reactive than thionyl chloride.

The resulting 3-iodobenzoyl chloride is a reactive acylating agent. The presence of the iodine atom makes the carbon-iodine bond susceptible to further functionalization, such as in cross-coupling reactions, while also enhancing the reactivity of the acyl chloride in nucleophilic substitution reactions. cymitquimica.com

N-Acylation of Pyrazoles for 1-(3-Iodobenzoyl) Formation

The key bond-forming step in the synthesis of the target molecule is the N-acylation of the 4-chloropyrazole ring with the 3-iodobenzoyl moiety. This reaction involves the nucleophilic attack of a pyrazole nitrogen atom on the electrophilic carbonyl carbon of the acylating agent, typically 3-iodobenzoyl chloride.

Chemical Conditions and Catalyst Systems for Efficient N1-Acylation of Pyrazole

The N-acylation of pyrazoles can be performed under various conditions, often tailored to the specific substrates. For the reaction between 4-chloropyrazole and 3-iodobenzoyl chloride, standard Schotten-Baumann conditions or modifications thereof are generally effective.

Base-Catalyzed Acylation: The reaction is frequently carried out in the presence of a base to deprotonate the pyrazole N-H, increasing its nucleophilicity. Common bases include pyridine, triethylamine, or aqueous sodium hydroxide (B78521). The choice of base and solvent is crucial for achieving high yields and regioselectivity.

Acid-Catalyzed Acylation: While less common for N-acylation with acyl chlorides, acid catalysis is a known method for the acylation of pyrazoles, particularly at the C4 position using carboxylic anhydrides and a strong acid catalyst like concentrated sulfuric acid. thieme-connect.com However, for N-acylation, basic or neutral conditions are generally preferred to avoid protonation of the pyrazole nitrogen, which would render it non-nucleophilic.

Catalyst-Free Conditions: In some cases, the reaction can proceed by simply heating the pyrazole and the acyl chloride together, particularly if the acyl chloride is highly reactive.

The regioselectivity of acylation on unsymmetrical pyrazoles is a key consideration. For 4-chloropyrazole, acylation occurs at one of the two equivalent nitrogen atoms. The presence of substituents on the pyrazole ring can influence which nitrogen is acylated, often governed by steric and electronic factors. semanticscholar.org

Eco-friendly synthetic methods have also been developed, such as using microwave irradiation or ball milling, sometimes with catalytic amounts of acid, to promote the reaction between hydrazides and diketones to form N-acyl pyrazoles. nih.gov

Investigation of Acylation Reaction Mechanisms in Pyrazoles

The N-acylation of pyrazole with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. youtube.com The key steps are:

Nucleophilic Attack: The lone pair of electrons on a nitrogen atom of the pyrazole ring attacks the electrophilic carbonyl carbon of 3-iodobenzoyl chloride. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

Deprotonation: If the reaction is performed under neutral or acidic conditions, the resulting N-acylated pyrazolium (B1228807) cation is deprotonated (often by another pyrazole molecule or a weak base) to yield the final, neutral N-acyl pyrazole product. In base-catalyzed reactions, the pyrazole is deprotonated prior to the nucleophilic attack.

The reactivity in this process can be tuned. For instance, electron-withdrawing substituents on the pyrazole ring, such as the chloro group at the C4 position, decrease the nucleophilicity of the pyrazole nitrogens but increase the acidity of the N-H proton. Conversely, such substituents also enhance the leaving group ability of the pyrazole in subsequent reactions, a property exploited in the design of inhibitors for serine hydrolases. nih.gov

Multi-component Reactions in Pyrazole Synthesis Relevant to N-Acylation

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like N-acyl pyrazoles by combining three or more reactants in a single operation, enhancing atom and step economy. mdpi.com While the direct synthesis of this compound via an MCR is not explicitly documented, related strategies highlight the potential of this approach.

The most common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov MCRs often build upon this principle. For instance:

A three-component reaction involving an aldehyde, a β-keto ester, and a hydrazine can yield highly substituted pyrazoles. arabjchem.org

To incorporate an N-acyl group, an acylhydrazide can be used in place of hydrazine. The reaction of aldehydes, acylhydrazides, and malononitrile (B47326) in water can produce β-keto fused pyrazole scaffolds. rsc.org

An elegant approach involves the cyclocondensation of α-oxoketene S,S-dimethyl acetal (B89532) building blocks with various acid hydrazides to afford N-acyl pyrazoles with high regioselectivity. nih.gov

A hypothetical MCR for a related structure could involve the reaction of 3-iodobenzoylhydrazine, a chlorinated 1,3-dicarbonyl equivalent, and other components to construct the acylated pyrazole ring in one pot. Another advanced MCR approach avoids hydrazine reagents altogether, instead forming the N-N bond during the reaction, such as through the oxidative coupling of alkynes, nitriles, and titanium imido complexes. nih.gov

Convergent and Sequential Synthetic Pathways for the Target Compound

The synthesis of this compound can be approached through either a sequential or a convergent strategy.

Sequential Pathway: A linear or sequential synthesis involves the step-by-step construction of the molecule, where each step modifies the intermediate from the previous one. A plausible sequential synthesis would be:

Iodination: Start with benzoic acid and perform an electrophilic iodination to produce 3-iodobenzoic acid.

Activation: Convert 3-iodobenzoic acid to the more reactive 3-iodobenzoyl chloride using a chlorinating agent like thionyl chloride.

Pyrazole Synthesis: Separately, synthesize the pyrazole ring, for example, from hydrazine and a suitable 1,3-dicarbonyl precursor, followed by chlorination at the C4-position using an agent like sodium hypochlorite (B82951) in the absence of carboxylic acid to yield 4-chloropyrazole. google.com

Acylation: Finally, react 4-chloropyrazole with 3-iodobenzoyl chloride under basic conditions to yield the target compound, this compound.

Convergent Pathway: A convergent synthesis involves the independent synthesis of two or more key fragments, which are then combined in a final step. This approach is generally more efficient for complex molecules. For the target compound, the most logical convergent strategy is very similar to the later stages of the sequential one but emphasizes the parallel preparation of the two main building blocks.

Fragment A Synthesis: Prepare the acylating agent, 3-iodobenzoyl chloride, from benzoic acid via iodination and subsequent chlorination.

Fragment B Synthesis: Independently prepare the nucleophile, 4-chloropyrazole.

Coupling: Combine Fragment A and Fragment B in a final N-acylation step to form this compound.

Advanced Spectroscopic and X Ray Crystallographic Characterization of 4 Chloro 1 3 Iodobenzoyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of 4-chloro-1-(3-iodobenzoyl)-1H-pyrazole. The analysis of ¹H, ¹³C, and specialized 2D NMR spectra provides definitive evidence for the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Data Interpretation

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to the protons on the pyrazole (B372694) ring and the 3-iodobenzoyl group.

The 4-chloropyrazole ring gives rise to two signals in the aromatic region. The proton at the 5-position (H-5) is expected to appear as a singlet, significantly downfield due to the anisotropic effect of the adjacent carbonyl group and the electron-withdrawing nature of the N-benzoyl substituent. The proton at the 3-position (H-3) is also anticipated to be a singlet, with its chemical shift influenced by the adjacent nitrogen and the chloro-substituent at the 4-position.

The 3-iodobenzoyl moiety presents a more complex pattern with four aromatic protons. The proton at the 2'-position, situated between the carbonyl and iodo groups, is expected to be the most deshielded proton of this ring system, likely appearing as a narrow triplet or singlet. The proton at the 6'-position would appear as a doublet of doublets. The proton at the 5'-position is predicted to be a triplet, and the proton at the 4'-position, ortho to the iodine, would also be a triplet.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~8.25 | s | H-5 (Pyrazole) |

| ~8.15 | t | H-2' (Benzoyl) |

| ~8.00 | d | H-6' (Benzoyl) |

| ~7.90 | s | H-3 (Pyrazole) |

| ~7.85 | d | H-4' (Benzoyl) |

| ~7.30 | t | H-5' (Benzoyl) |

Note: Predicted data based on analogous structures. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Data Interpretation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. A total of ten distinct carbon signals are expected: three from the pyrazole ring and seven from the 3-iodobenzoyl group (six aromatic and one carbonyl).

The carbonyl carbon of the benzoyl group is predicted to have the most downfield chemical shift, typically in the range of 165-170 ppm for an amide-like structure. The carbons of the pyrazole ring (C-3, C-4, and C-5) will have chemical shifts influenced by the nitrogen atoms and the chlorine substituent. nih.gov The C-4 carbon, directly attached to the chlorine, is expected to be observed around 110-115 ppm.

For the benzoyl ring, the carbon atom C-3', bonded to the iodine, is expected to show a significantly upfield shift due to the heavy-atom effect, appearing around 94-98 ppm. The other aromatic carbons will appear in the typical range of 125-140 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~167.0 | C=O (Carbonyl) |

| ~142.0 | C-5 (Pyrazole) |

| ~141.0 | C-6' (Benzoyl) |

| ~138.0 | C-1' (Benzoyl) |

| ~135.0 | C-3 (Pyrazole) |

| ~131.0 | C-4' (Benzoyl) |

| ~130.0 | C-2' (Benzoyl) |

| ~126.0 | C-5' (Benzoyl) |

| ~112.0 | C-4 (Pyrazole) |

| ~95.0 | C-3' (Benzoyl) |

Note: Predicted data based on analogous structures.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the molecular connectivity, several 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For the 3-iodobenzoyl ring, COSY correlations are expected between H-4' and H-5', and between H-5' and H-6', confirming their adjacent positions. The pyrazole protons, H-3 and H-5, would not show any COSY correlations as they are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would establish direct one-bond correlations between protons and their attached carbons. This would allow for the definitive assignment of each protonated carbon in both the pyrazole and benzoyl rings (e.g., H-5 with C-5, H-3 with C-3, H-2' with C-2', etc.).

Heteronuclear NMR (e.g., ¹⁵N NMR) for Pyrazole Nitrogen Environments

¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the two nitrogen atoms within the pyrazole ring. The chemical shifts of N-1 and N-2 are expected to be significantly different.

The N-1 atom is part of an amide-like linkage due to its bond with the carbonyl carbon of the 3-iodobenzoyl group. This deshielding environment, where the nitrogen lone pair is delocalized into the carbonyl system, would result in a significant downfield shift compared to an unsubstituted pyrazole.

The N-2 atom, which is a "pyridine-like" nitrogen, would have a chemical shift that is also influenced by the electron-withdrawing nature of the acyl group at N-1. Its resonance is expected to be at a higher field (less deshielded) than N-1 but may be shifted relative to simple N-substituted pyrazoles.

Vibrational Spectroscopy

Vibrational spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Frequencies

The FTIR spectrum of this compound is predicted to show several characteristic absorption bands that confirm the presence of its key structural features.

The most prominent band is expected to be the strong C=O stretching vibration from the amide carbonyl group, anticipated in the region of 1680-1700 cm⁻¹. The precise frequency can indicate the degree of conjugation and electronic effects within the molecule.

Other significant absorptions include aromatic C-H stretching vibrations appearing above 3000 cm⁻¹, and aromatic C=C stretching bands for both the pyrazole and benzene rings in the 1450-1600 cm⁻¹ region. mdpi.com The C-N stretching vibrations of the pyrazole ring typically appear in the 1200-1300 cm⁻¹ range. nih.gov Vibrations corresponding to the C-Cl and C-I bonds are expected in the fingerprint region, generally below 800 cm⁻¹.

Table 3: Predicted FTIR Data for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| >3000 | C-H Stretch | Aromatic (Pyrazole, Benzoyl) |

| ~1690 | C=O Stretch | Amide Carbonyl |

| 1450-1600 | C=C Stretch | Aromatic Rings |

| ~1250 | C-N Stretch | Pyrazole Ring |

| <800 | C-Cl Stretch | Aryl Halide |

| <600 | C-I Stretch | Aryl Halide |

Note: Predicted data based on general spectroscopic principles and data for related compounds.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific high-resolution mass spectrometry data, which would provide the exact mass of the molecular ion ([M+H]⁺ or other adducts) for this compound, has not been reported in available literature. This analysis is crucial for confirming the elemental composition of the molecule against its theoretical exact mass.

Analysis of Fragmentation Patterns for Structural Confirmation

Detailed studies on the electron-impact or collision-induced dissociation fragmentation patterns of this compound are not publicly available. Such an analysis would be instrumental in confirming the compound's structure by identifying characteristic fragment ions, such as the loss of the 3-iodobenzoyl group, cleavage of the pyrazole ring, or the expulsion of chlorine or iodine radicals.

X-ray Crystallography

Determination of Molecular Geometry, Bond Lengths, and Bond Angles

A solved single-crystal X-ray structure for this compound has not been deposited in crystallographic databases. Therefore, precise, experimentally determined data on its molecular geometry, including specific bond lengths and angles for the pyrazole and benzoyl rings, are not available.

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding)

Without a crystal structure, an analysis of the solid-state packing, supramolecular motifs, and specific intermolecular interactions (such as potential halogen bonding involving the chlorine and iodine atoms, π-π stacking, or other weak interactions) cannot be conducted.

Conformational Analysis in the Solid State

The solid-state conformation of this compound, particularly the dihedral angle between the planes of the pyrazole and the 3-iodobenzoyl moieties, remains undetermined in the absence of X-ray crystallographic data.

Chemical Reactivity and Synthetic Transformations of 4 Chloro 1 3 Iodobenzoyl 1h Pyrazole

Reactivity of the Halogenated Pyrazole (B372694) Ring

The pyrazole ring, being an electron-rich aromatic system, is generally susceptible to electrophilic attack. nih.govrrbdavc.org However, the presence of a chlorine atom at the C4-position and a bulky acyl group at the N1-position significantly influences its reactivity profile.

Electrophilic Substitution on the Pyrazole Nucleus (considering existing C4-Cl substitution)

Due to its pronounced aromatic character, the pyrazole ring typically undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, primarily at the C4-position. researchgate.net This is because the C4 position is the most electron-rich. quora.com The presence of two electronegative nitrogen atoms deactivates the C3 and C5 positions, making them less favorable for electrophilic attack. researchgate.net

In the case of 4-chloro-1-(3-iodobenzoyl)-1H-pyrazole, the C4-position is already occupied by a chlorine atom. This existing substitution, coupled with the electron-withdrawing nature of the 3-iodobenzoyl group at N1, further deactivates the pyrazole ring towards electrophilic substitution. Any further electrophilic attack would likely require harsh reaction conditions and may lead to a mixture of products or no reaction at all. The deactivating effect of the N-acyl group and the C4-chloro substituent significantly diminishes the nucleophilicity of the pyrazolic core.

Nucleophilic Aromatic Substitution on the Pyrazole Ring

While pyrazoles are generally electron-rich, making them more reactive towards electrophiles, they can undergo nucleophilic aromatic substitution (SNA_r) under specific conditions. nih.gov This type of reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.orgmasterorganicchemistry.com In this compound, the chlorine atom at the C4-position is a potential leaving group for a nucleophilic attack.

The N-acyl group, being strongly electron-withdrawing, can activate the pyrazole ring for nucleophilic substitution. The reaction would proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine atom, forming a negatively charged intermediate (a Meisenheimer-like complex). Subsequent elimination of the chloride ion restores the aromaticity of the pyrazole ring. The feasibility of such a reaction would depend on the strength of the incoming nucleophile and the reaction conditions employed. For instance, strong nucleophiles like alkoxides or amines could potentially displace the C4-chloro substituent.

Transformations Involving the 3-Iodobenzoyl Moiety

The 3-iodobenzoyl portion of the molecule offers a versatile handle for a variety of synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for Further Functionalization

The aryl iodide in the 3-iodobenzoyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl or vinyl substituents at the 3-position of the benzoyl ring.

Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method provides a direct route to arylalkynes, further functionalizing the benzoyl moiety. The reaction is typically carried out under mild conditions. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is highly stereoselective, typically affording the trans isomer. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | Biaryl, Arylalkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

Functionalization via Hypervalent Iodine Chemistry and Related Transformations

Aryl iodides can be activated to form hypervalent iodine compounds, which are versatile reagents in organic synthesis. nih.govwikipedia.org These species act as powerful electrophiles and oxidizing agents. frontiersin.org The 3-iodobenzoyl moiety can be converted into various hypervalent iodine(III) reagents, such as diaryliodonium salts, by oxidation in the presence of another aromatic compound. nih.gov

Diaryliodonium salts are excellent arylating agents and can participate in a variety of transformations, including the arylation of nucleophiles and the construction of heterocyclic systems. nih.govresearchgate.net The reactivity of these hypervalent iodine compounds often parallels that of transition metal reagents but offers the advantage of being metal-free. nsf.gov

The generation of hypervalent iodine species can be achieved using various oxidizing agents. wikipedia.org These activated intermediates can then undergo further reactions, such as ligand coupling, to form new bonds. nih.gov This approach provides a powerful, transition-metal-free strategy for the functionalization of the 3-iodobenzoyl group.

Reactivity at the N-Acyl Functionality

The N-acyl pyrazole core is a critical determinant of the molecule's chemical properties, functioning as an activated amide. The electronic nature of the pyrazole ring, modified by the C4-chloro substituent, significantly influences the reactivity of the exocyclic carbonyl group.

Stability and Lability of the N-Acyl Bond and Conformational Preferences

The bond connecting the pyrazole nitrogen to the acyl carbon (N-acyl bond) exhibits characteristics of a highly activated amide linkage. Its stability is relatively low, rendering it susceptible to cleavage. This lability is a direct consequence of the pyrazole ring's ability to act as an effective leaving group, a property that is further enhanced by the presence of electron-withdrawing substituents.

Research on a range of N-acyl pyrazoles has demonstrated that substituents on the pyrazole ring can tune the acylating potential of the molecule. nih.gov Electron-withdrawing groups, such as the chloro group at the C4 position of the target molecule, increase the electrophilicity of the acyl carbon and stabilize the resultant pyrazole anion upon bond cleavage. This makes the N-acyl bond more labile and enhances the molecule's capacity to act as an acyl transfer agent. nih.gov

Table 1: Influence of Pyrazole C4-Substituent on N-Acyl Pyrazole Reactivity

| C4-Substituent | Electronic Effect | Impact on N-Acyl Bond Lability | Acylating Potential |

|---|---|---|---|

| -CN | Strongly Electron-Withdrawing | High | Enhanced |

| -Cl | Electron-Withdrawing | Moderate to High | Enhanced |

| -H | Neutral | Moderate | Baseline |

| -CH₃ | Electron-Donating | Low | Reduced |

This table illustrates the general trend observed in N-acyl pyrazoles, based on principles outlined in scientific literature. nih.gov The specific reactivity of this compound is an extrapolation from these established principles.

The conformational landscape of N-acyl pyrazoles is primarily defined by the rotation around the N-C(O) single bond, which possesses significant double-bond character. This restricted rotation gives rise to distinct planar or near-planar conformers. nih.govmdpi.com Studies on analogous N-acyl compounds, such as N-acylhydrazones, reveal that the molecule likely exists as a mixture of rotational isomers (rotamers), often termed syn and anti conformers, which can have different energy levels. nih.gov The significant steric bulk of the 3-iodobenzoyl group and the substituted pyrazole ring likely creates a substantial energy barrier to rotation. wustl.eduresearchgate.netscispace.com This may favor a non-planar (twisted) ground-state conformation to alleviate steric strain between the two aromatic systems. nih.gov

Table 2: Key Conformational Terms

| Term | Definition | Relevance to this compound |

|---|---|---|

| Conformers (Rotamers) | Different spatial arrangements of a molecule generated by rotation about single bonds. libretexts.org | The molecule exists as an equilibrium of different conformers due to rotation around the N-C(O) bond. |

| Dihedral Angle | The angle between two planes, each defined by three atoms. In this context, it describes the twist around the N-C(O) bond. libretexts.org | The dihedral angle determines whether the conformer is eclipsed (0°), gauche (approx. 60°), or anti (180°). |

| Rotational Barrier | The energy required to interconvert between stable conformers. mdpi.com | A high rotational barrier, expected for this molecule, would mean that the conformers interconvert slowly at room temperature. |

| Steric Hindrance | Repulsive interactions that occur when atoms are forced closer together than their atomic radii allow. libretexts.org | The bulky substituents on both the pyrazole and benzoyl rings cause steric hindrance, influencing the preferred conformation. |

Transacylation and Hydrolysis Studies of N-Acyl Pyrazoles

The inherent lability of the N-acyl bond makes this compound a potent acylating agent. In transacylation reactions, the 3-iodobenzoyl group is transferred to a nucleophile, with the 4-chloropyrazole anion acting as the leaving group. This reactivity has been effectively harnessed in the context of enzyme inhibition, where N-acyl pyrazoles have been shown to irreversibly acylate the active site serine residue of serine hydrolases. nih.gov The rate and efficiency of this transacylation are enhanced by the C4-chloro substituent, which increases the leaving group potential of the pyrazole ring. nih.gov

Hydrolysis, the cleavage of the N-acyl bond by water, is a competing process. The susceptibility of N-acyl pyrazoles to hydrolysis is also governed by the electronic factors that control transacylation. The electron-withdrawing nature of the 4-chloro substituent, which activates the carbonyl group towards nucleophilic attack, also makes the compound prone to hydrolysis. Studies on related amide and hydrazone systems show that the rate of hydrolysis is often pH-dependent, with catalysis occurring under both acidic and basic conditions. researchgate.netnih.gov

Table 3: Factors Influencing N-Acyl Pyrazole Hydrolysis Rate

| Factor | Influence on Hydrolysis Rate | Rationale |

|---|---|---|

| pH | Increased rate at low and high pH | Acid or base catalysis facilitates nucleophilic attack by water or hydroxide (B78521) on the carbonyl carbon. researchgate.netnih.gov |

| C4-Substituent | Electron-withdrawing groups (e.g., -Cl, -CN) increase the rate | Enhances the electrophilicity of the carbonyl carbon and stabilizes the pyrazole leaving group. nih.gov |

| Temperature | Increased rate at higher temperatures | Provides the necessary activation energy for the reaction to proceed. |

Strategic Derivatization at Peripheral Sites for Building Chemical Complexity

Beyond the reactivity of the N-acyl linkage, the this compound scaffold offers significant opportunities for structural modification to build more complex molecules. The two primary sites for derivatization are the iodine atom on the benzoyl ring and, to a lesser extent, the C-H and C-Cl bonds on the pyrazole ring.

The 3-iodo substituent on the benzoyl ring is a particularly versatile functional handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Sonogashira Coupling: This reaction enables the coupling of the aryl iodide with a terminal alkyne to form an internal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netyoutube.com This method provides a direct route to introducing alkynyl moieties, which are valuable building blocks in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling: The Suzuki reaction is a powerful method for forming carbon-carbon single bonds by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester. youtube.comlibretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules. researchgate.netyoutube.commdpi.com

Table 4: Representative Conditions for Cross-Coupling Reactions on Aryl Iodides

| Reaction Type | Catalyst/Pre-catalyst | Base | Solvent | Typical Substrate |

|---|---|---|---|---|

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Triethylamine (Et₃N) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Terminal Alkyne |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene/Water, Dioxane/Water, or DMF | Aryl/Vinyl Boronic Acid or Ester |

| Heck | Pd(OAc)₂ | Et₃N or K₂CO₃ | DMF or Acetonitrile (MeCN) | Alkene |

| Buchwald-Hartwig | Pd₂(dba)₃ with a phosphine (B1218219) ligand (e.g., Xantphos) | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | Amine or Alcohol |

This table provides generalized conditions for common cross-coupling reactions applicable to the 3-iodobenzoyl moiety. Specific conditions may vary. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net

Further derivatization could be envisioned at the pyrazole ring itself. While the C4-chloro group is relatively stable, it could potentially undergo nucleophilic aromatic substitution or be a substrate in certain cross-coupling reactions under forcing conditions. Additionally, modern synthetic methods may allow for the direct C-H functionalization at the C5 position of the pyrazole ring, offering another avenue for introducing molecular diversity. chemrxiv.org

4 Chloro 1 3 Iodobenzoyl 1h Pyrazole As a Versatile Synthetic Synthon

Design and Construction of Complex Heterocyclic Frameworks

The true synthetic power of 4-chloro-1-(3-iodobenzoyl)-1H-pyrazole lies in its capacity to serve as a programmable platform for assembling intricate heterocyclic systems. The distinct reactivity of its chloro and iodo substituents enables chemists to forge new carbon-carbon and carbon-heteroatom bonds in a controlled manner, paving the way for molecules of significant complexity.

Access to Fused and Polycyclic Pyrazole (B372694) Systems

A key application of strategically halogenated synthons is in the construction of fused ring systems through intramolecular cyclization reactions. While direct examples involving the title compound are not extensively documented, its structure is primed for such transformations. A common strategy involves a two-step sequence:

Intermolecular Cross-Coupling : The highly reactive carbon-iodine bond on the benzoyl group can be selectively functionalized using palladium-catalyzed reactions like the Suzuki or Sonogashira coupling. This step introduces a new appendage containing a reactive functional group (e.g., an amine, alcohol, or alkyne).

Intramolecular Cyclization : The newly introduced group can then undergo a subsequent intramolecular reaction with the 4-chloro position on the pyrazole ring to form a new, fused ring. For instance, introducing an ortho-aminophenyl group via Suzuki coupling could enable an intramolecular Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNA_r) to form a pyrazolo-diazepine or similar fused heterocyclic core. Such strategies are instrumental in building polycyclic frameworks that are otherwise difficult to access. researchgate.net

Precursor for Highly Polysubstituted Pyrazoles

The generation of highly substituted pyrazoles is critical in medicinal chemistry for fine-tuning the biological activity and physicochemical properties of lead compounds. nih.govnih.govresearchgate.netmdpi.com The title compound is an ideal precursor for this purpose due to its two distinct halogen handles, which can be functionalized sequentially. The significant difference in reactivity between an aryl iodide and an electron-deficient heterocyclic chloride allows for selective, stepwise cross-coupling reactions.

Typically, the more reactive C–I bond would be addressed first under milder palladium-catalyzed conditions, leaving the C–Cl bond intact for a second, often more forcing, coupling reaction. This stepwise approach enables the introduction of two different substituents at specific positions, leading to a library of polysubstituted pyrazoles from a single starting material.

Table 1: Hypothetical Sequential Cross-Coupling Reactions This table illustrates a potential synthetic pathway and does not represent experimentally verified results.

| Step | Position Functionalized | Reaction Type | Reagent Example | Resulting Intermediate |

|---|---|---|---|---|

| 1 | 3-Iodo on Benzoyl Ring | Suzuki Coupling | 4-Methoxyphenylboronic acid | 4-chloro-1-(4'-methoxy-[1,1'-biphenyl]-3-carbonyl)-1H-pyrazole |

| 2 | 4-Chloro on Pyrazole Ring | Sonogashira Coupling | Phenylacetylene | 1-(4'-methoxy-[1,1'-biphenyl]-3-carbonyl)-4-(phenylethynyl)-1H-pyrazole |

Role in Diversity-Oriented Synthesis (DOS) Methodologies

Diversity-Oriented Synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. researchgate.net The orthogonal reactivity of this compound makes it an excellent scaffold for DOS strategies. By leveraging the two distinct halogenated sites, a synthetic plan can diverge to create a multitude of unique structures.

For example, a pool of the starting material can be divided and reacted with a set of boronic acids at the iodine position. Each of these products can then be further divided and subjected to a second set of coupling partners (e.g., amines, alkynes, or different boronic acids) at the chlorine position. This divergent approach allows for the exponential generation of a library of complex, polysubstituted pyrazoles, where each member possesses a unique combination of substituents. This method facilitates the rapid exploration of chemical space around the pyrazole core.

Intermediate in the Preparation of Specialized Organic Building Blocks for Chemical Research

For instance, a Sonogashira coupling reaction at the iodine position can install a terminal alkyne. The resulting compound, 4-chloro-1-(3-ethynylbenzoyl)-1H-pyrazole, is now a bifunctional building block possessing both a chloropyrazole moiety and a terminal alkyne. This new intermediate can be used in a host of subsequent reactions, including:

Click Chemistry : The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole rings.

Further Cross-Coupling : The alkyne can participate in further C-C bond-forming reactions.

Cyclization Reactions : The alkyne and the chloropyrazole can be partners in intramolecular cyclization pathways.

Furthermore, the N-benzoyl group, after serving its role in directing reactions or modifying reactivity, could potentially be cleaved under hydrolytic conditions to reveal the N-H pyrazole, adding another dimension of synthetic utility and providing access to a different class of pyrazole derivatives.

Conclusion and Future Perspectives in 4 Chloro 1 3 Iodobenzoyl 1h Pyrazole Research

Summary of Key Research Findings and Contributions to Pyrazole (B372694) Chemistry

While direct research on 4-chloro-1-(3-iodobenzoyl)-1H-pyrazole is not extensively documented, its value can be inferred from the vast body of work on its constituent components: halogenated pyrazoles and N-acyl pyrazoles. Pyrazole-containing compounds are a critical family of N-heterocycles, serving as versatile synthetic intermediates for materials with applications in biology, medicine, and industry. mdpi.com The introduction of halogen atoms and N-acyl groups significantly expands their synthetic utility.

Halogenation of pyrazoles, which primarily occurs at the C4-position, is a fundamental transformation for creating valuable building blocks. researchgate.net N-acyl pyrazoles are recognized as efficient acylating agents and are less explored but significant for their biological activities and as synthetic intermediates. acs.orgnih.gov The presence of an additional carbonyl group provides another reaction site. nih.gov Therefore, a molecule like this compound contributes to the field by providing a poly-functionalized platform, enabling multi-step, regioselective modifications for constructing complex molecular architectures.

Challenges and Opportunities in the Synthesis of Highly Functionalized Halogenated N-Acyl Pyrazoles

The synthesis of polysubstituted pyrazoles, particularly those with multiple, distinct halogen atoms and an N-acyl group, presents notable challenges and corresponding opportunities for innovation.

Challenges:

Regioselectivity: A primary challenge is controlling the position of substitution on the pyrazole ring. While electrophilic substitution, such as halogenation, preferentially occurs at the C4 position, N-substitution can be complex due to the two annular nitrogen atoms. researchgate.netresearchgate.net Achieving selective N1-acylation requires carefully controlled reaction conditions. nih.gov

Substrate Reactivity: The electronic properties of existing substituents heavily influence subsequent reactions. Electron-withdrawing groups can deactivate the ring, making further functionalization difficult, while also affecting the tautomeric equilibrium of the pyrazole core. nih.gov

Harsh Reagents: Traditional halogenation and acylation methods can require harsh conditions or corrosive reagents, limiting functional group tolerance and raising environmental concerns. acs.org

Opportunities:

Novel Catalytic Methods: There is a significant opportunity to develop advanced catalytic systems for the α-halogenation of N-acyl pyrazoles. acs.orgacs.org For instance, chiral π–Cu(II) complexes have been shown to be effective for the enantioselective α-chlorination of N-acyl-3,5-dimethylpyrazoles, a strategy that could be adapted for related substrates. acs.org

Green Chemistry Approaches: The development of eco-friendly synthetic protocols is a major area of opportunity. Methods utilizing mechanochemical synthesis (ball-milling), microwave assistance, or green solvents like glycerol-water mixtures can offer higher yields, shorter reaction times, and simpler work-up procedures. nih.govmdpi.com

Stepwise Functionalization: The synthesis of this compound would likely proceed in a stepwise manner, for example, by first preparing 4-chloropyrazole, followed by N-acylation with 3-iodobenzoyl chloride. Optimizing each step for yield and purity on a large scale remains a practical challenge and an area for process chemistry research.

Future Directions in Theoretical and Mechanistic Studies for Understanding Molecular Behavior

Theoretical and mechanistic studies are crucial for predicting and understanding the behavior of complex molecules like this compound.

Future theoretical investigations, likely employing Density Functional Theory (DFT), could provide significant insights into:

Tautomeric and Conformational Preferences: Pyrazole derivatives can exist as different tautomers, and the N-acyl group can adopt various conformations. nih.gov Computational studies can predict the most stable structures, which is critical for understanding the molecule's reactivity and its potential interactions in a biological context. nih.gov

Electronic Structure and Reactivity: DFT calculations can map the electron density across the molecule, identifying the most likely sites for nucleophilic and electrophilic attack. nih.govresearchgate.net This would be invaluable for predicting the regioselectivity of further reactions, such as additional substitutions or cross-coupling reactions at the chloro- and iodo- positions.

Reaction Mechanisms: Mechanistic studies can elucidate the pathways of synthetic transformations. For example, investigating the mechanism of catalytic halogenation or the N-nitroso aldol (B89426) reaction of N-acyl pyrazoles can lead to the development of more efficient and selective protocols. acs.org Understanding the role of catalysts, such as the Lewis acid/Brønsted base cooperation in copper-catalyzed oxidations, can inspire new reaction designs. researchgate.net

Potential Avenues for Further Academic Exploration as a Synthetic Precursor in Advanced Organic Synthesis

The true potential of this compound lies in its role as a versatile building block for advanced organic synthesis. The distinct reactivity of its functional groups allows for a range of selective transformations.

Potential Synthetic Applications:

| Functional Group | Reaction Type | Potential Products/Applications |

| Iodo Group (on Benzoyl Ring) | Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) | Introduction of aryl, alkyl, alkynyl, or amino groups to create complex biaryl structures or linkers for medicinal chemistry and materials science. nih.gov |

| Chloro Group (on Pyrazole Ring) | Nucleophilic Aromatic Substitution or Cross-Coupling | Substitution with nucleophiles (e.g., amines, thiols) or coupling partners, though generally requiring more forcing conditions than the iodo group. |

| N-Acyl Pyrazole Moiety | Acyl Transfer Agent | The pyrazole ring acts as an excellent leaving group in reactions with nucleophiles (amines, alcohols, organometallics) to form amides, esters, and ketones. This is a powerful tool for peptide synthesis or creating complex carbonyl compounds. mdpi.comacs.org |

| Pyrazole Ring | Ligand for Metal Complexes | The nitrogen atoms of the pyrazole ring can coordinate with metal centers, making the molecule a potential ligand in catalysis or for the synthesis of novel metal-organic frameworks (MOFs). mdpi.com |

The presence of multiple, orthogonally reactive sites makes this compound an ideal substrate for diversity-oriented synthesis. One could envision a sequence where the iodo-group is first modified via a Suzuki coupling, followed by an acyl-transfer reaction using an amine, and finally a substitution at the chloro-position to rapidly generate a library of structurally complex and diverse molecules for screening in drug discovery or materials science programs. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.